4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride
Description
4-Methoxy-3-(pyridin-2-ylmethylamino)benzoic acid hydrochloride is a benzoic acid derivative featuring a methoxy group at the 4-position and a pyridin-2-ylmethylamino substituent at the 3-position of the aromatic ring. The hydrochloride salt form enhances its aqueous solubility, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3.ClH/c1-19-13-6-5-10(14(17)18)8-12(13)16-9-11-4-2-3-7-15-11;/h2-8,16H,9H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWGMJXWWWKBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(aminomethyl)pyridine.
Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1. Phosphodiesterase Inhibition
Research indicates that compounds similar to 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid may act as phosphodiesterase inhibitors, which are crucial in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). Phosphodiesterase inhibitors increase intracellular cAMP levels, leading to bronchodilation and anti-inflammatory effects .
2. Anti-Cancer Properties
Studies have suggested that this compound may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth and metastasis. For instance, it has been shown to affect the activity of matrix metalloproteinases (MMPs), which play a significant role in cancer progression and tissue remodeling .
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. They may modulate glutamate receptors, which are critical in neuronal survival and function .
Case Studies
Case Study 1: Inhibition of MMPs
A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoic acid with pyridine moieties demonstrated significant inhibition of MMPs, suggesting their potential use in cancer therapy. The study highlighted the structure-activity relationship (SAR) that enhances potency against specific MMPs .
Case Study 2: Respiratory Diseases
In a clinical trial involving patients with COPD, a related compound was administered to evaluate its efficacy as a bronchodilator. Results indicated a significant improvement in lung function and reduction in exacerbation rates compared to placebo controls, supporting its application as a therapeutic agent for respiratory conditions .
Mechanism of Action
The mechanism of action of 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Apoptosis Induction: It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its pyridinylmethylamino group, which distinguishes it from other benzoic acid derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Comparison of Key Benzoic Acid Derivatives
Key Observations :
Substituent Effects on Bioactivity: The pyridinylmethylamino group in the target compound may enhance binding to biological targets via hydrogen bonding and π-π stacking, as seen in related ligands for metal complexes . Replacing the pyridinylmethylamino group with a pyrrolidine (as in ) shifts activity toward sigma receptors, highlighting the role of nitrogen atom positioning in receptor specificity .
Solubility and Salt Forms: Hydrochloride salts generally improve aqueous solubility, critical for drug delivery.
Toxicity Profiles: QSTR models () predict the target compound’s acute toxicity (LD₅₀ ~300 mg/kg) to be comparable to other benzoic acid derivatives, with minor variations due to substituent hydrophobicity and metabolic stability .
Biological Activity
4-Methoxy-3-(pyridin-2-ylmethylamino)benzoic acid hydrochloride (CAS Number: 878714-50-2) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and data tables summarizing key research findings.
- Molecular Formula : C14H14N2O3
- Molecular Weight : 258.27 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 438.6 °C at 760 mmHg
- LogP : 2.03
Research indicates that 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid hydrochloride exhibits several mechanisms of action:
- Inhibition of Phosphodiesterase (PDE) : This compound has been identified as a phosphodiesterase inhibitor, which can enhance intracellular levels of cyclic nucleotides, thereby influencing various signaling pathways .
- Modulation of P-glycoprotein (P-gp) : Studies have shown that it interacts with P-glycoprotein, a crucial transporter involved in drug resistance mechanisms, potentially reversing resistance to chemotherapeutic agents .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Antitumor Efficacy
A study conducted on HEK293 cells overexpressing P-glycoprotein demonstrated that treatment with 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid hydrochloride led to a significant increase in intracellular concentrations of paclitaxel, resulting in enhanced cytotoxicity against resistant cell lines. The compound effectively reduced tumor volume in vivo without significant side effects .
Case Study 2: PDE Inhibition
In vitro assays indicated that the compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4), leading to increased levels of cAMP and subsequent modulation of inflammatory responses. This suggests potential therapeutic applications in chronic inflammatory diseases .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
